2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE is a chemical compound with the molecular formula C13H12F13NO4S . It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is used in various industrial applications, particularly in the production of specialized polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE typically involves the reaction of tridecafluorohexyl sulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methacrylate group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted methacrylate derivatives.
Scientific Research Applications
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s strength and stability. The sulfonyl group provides resistance to chemical degradation, making it suitable for harsh environments .
Comparison with Similar Compounds
Similar Compounds
- 2-[METHYL[(PENTADECFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
- 2-[METHYL[(HEPTADECAFLUOROOCTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
- 2-[METHYL[(UNDECAFLUOROPENTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
Uniqueness
Compared to similar compounds, 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE offers a balance of high thermal stability and chemical resistance, making it particularly useful in applications requiring durable and long-lasting materials .
Properties
CAS No. |
67584-61-6 |
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Molecular Formula |
C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C13H12F13NO4S |
Molecular Weight |
525.28 g/mol |
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3 |
InChI Key |
MVZJFKDUUZOQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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